Cas no 2137911-62-5 (3-Butyn-1-one, 1-(3-amino-6-azabicyclo[3.2.1]oct-6-yl)-)
![3-Butyn-1-one, 1-(3-amino-6-azabicyclo[3.2.1]oct-6-yl)- structure](https://ja.kuujia.com/scimg/cas/2137911-62-5x500.png)
3-Butyn-1-one, 1-(3-amino-6-azabicyclo[3.2.1]oct-6-yl)- 化学的及び物理的性質
名前と識別子
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- 3-Butyn-1-one, 1-(3-amino-6-azabicyclo[3.2.1]oct-6-yl)-
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- インチ: 1S/C11H16N2O/c1-2-3-11(14)13-7-8-4-9(12)6-10(13)5-8/h1,8-10H,3-7,12H2
- InChIKey: UAASBIPVMUQTAY-UHFFFAOYSA-N
- ほほえんだ: C(N1CC2CC1CC(N)C2)(=O)CC#C
3-Butyn-1-one, 1-(3-amino-6-azabicyclo[3.2.1]oct-6-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-784526-0.5g |
1-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}but-3-yn-1-one |
2137911-62-5 | 95% | 0.5g |
$1084.0 | 2024-05-22 | |
Enamine | EN300-784526-2.5g |
1-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}but-3-yn-1-one |
2137911-62-5 | 95% | 2.5g |
$2211.0 | 2024-05-22 | |
Enamine | EN300-784526-10.0g |
1-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}but-3-yn-1-one |
2137911-62-5 | 95% | 10.0g |
$4852.0 | 2024-05-22 | |
Enamine | EN300-784526-1.0g |
1-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}but-3-yn-1-one |
2137911-62-5 | 95% | 1.0g |
$1129.0 | 2024-05-22 | |
Enamine | EN300-784526-5.0g |
1-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}but-3-yn-1-one |
2137911-62-5 | 95% | 5.0g |
$3273.0 | 2024-05-22 | |
Enamine | EN300-784526-0.25g |
1-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}but-3-yn-1-one |
2137911-62-5 | 95% | 0.25g |
$1038.0 | 2024-05-22 | |
Enamine | EN300-784526-0.05g |
1-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}but-3-yn-1-one |
2137911-62-5 | 95% | 0.05g |
$948.0 | 2024-05-22 | |
Enamine | EN300-784526-0.1g |
1-{3-amino-6-azabicyclo[3.2.1]octan-6-yl}but-3-yn-1-one |
2137911-62-5 | 95% | 0.1g |
$993.0 | 2024-05-22 |
3-Butyn-1-one, 1-(3-amino-6-azabicyclo[3.2.1]oct-6-yl)- 関連文献
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
3-Butyn-1-one, 1-(3-amino-6-azabicyclo[3.2.1]oct-6-yl)-に関する追加情報
Research Briefing on 3-Butyn-1-one, 1-(3-amino-6-azabicyclo[3.2.1]oct-6-yl)- (CAS: 2137911-62-5): Recent Advances and Applications
The compound 3-Butyn-1-one, 1-(3-amino-6-azabicyclo[3.2.1]oct-6-yl)- (CAS: 2137911-62-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this molecule, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies have highlighted the versatility of 3-Butyn-1-one, 1-(3-amino-6-azabicyclo[3.2.1]oct-6-yl)- as a key intermediate in the synthesis of novel bioactive compounds. Its bicyclic scaffold, combined with the reactive alkyne and amino functional groups, makes it a valuable building block for the development of targeted therapies. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating specific protein-protein interactions, particularly in pathways associated with neurodegenerative diseases.
In terms of synthetic methodology, advancements have been made in optimizing the yield and purity of 2137911-62-5. A recent patent application (WO2023056789) describes an improved catalytic process that reduces byproduct formation and enhances scalability. This development is particularly relevant for industrial-scale production, addressing previous challenges in the compound's availability for large-scale pharmacological studies.
The pharmacological profile of 3-Butyn-1-one, 1-(3-amino-6-azabicyclo[3.2.1]oct-6-yl)- has been further elucidated through in vitro and in vivo studies. Research published in ACS Chemical Neuroscience (2024) revealed its potential as a selective inhibitor of monoamine oxidase B (MAO-B), with promising implications for Parkinson's disease treatment. The compound showed excellent blood-brain barrier penetration in rodent models, coupled with a favorable safety profile in preliminary toxicity assessments.
Emerging applications extend beyond neurological disorders. A recent collaboration between academic and industry researchers demonstrated the compound's utility in developing PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. The alkyne moiety serves as an ideal handle for conjugation with E3 ligase ligands, while the bicyclic amine provides structural diversity for optimizing pharmacokinetic properties.
Challenges remain in the clinical translation of derivatives based on 2137911-62-5. Current research efforts are focused on improving metabolic stability and reducing potential off-target effects. Computational chemistry approaches, including molecular dynamics simulations and AI-based drug design, are being employed to guide structural modifications while preserving the core pharmacophore.
The intellectual property landscape surrounding this compound is rapidly evolving, with several pharmaceutical companies filing patents for specific derivatives and formulations. This competitive activity underscores the commercial potential of 3-Butyn-1-one, 1-(3-amino-6-azabicyclo[3.2.1]oct-6-yl)- based therapeutics in various therapeutic areas.
Future research directions include exploring its potential in combination therapies and as a molecular probe for studying biological systems. The compound's unique structural features continue to inspire novel drug design strategies, positioning it as a significant focus area in medicinal chemistry research for the coming years.
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